molecular formula C25H30N2O4 B2407496 (6-((2-(3,4-dimethoxyphenyl)ethyl)amino)-4,4-dimethyl-2-oxocyclohex-1-enyl)-N-benzamide CAS No. 1023883-22-8

(6-((2-(3,4-dimethoxyphenyl)ethyl)amino)-4,4-dimethyl-2-oxocyclohex-1-enyl)-N-benzamide

Cat. No.: B2407496
CAS No.: 1023883-22-8
M. Wt: 422.525
InChI Key: RJDWLKPYMIXXND-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including an amide group (-CONH2), a benzene ring (C6H5-), and two methoxy groups (-OCH3). The presence of these functional groups suggests that the compound could have a variety of chemical properties and potential uses .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, such as FT-IR, UV–visible, 1H NMR, and HRMS .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the amide group might undergo hydrolysis, and the benzene ring might participate in electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups and molecular structure. These properties can include solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Derivative Compounds

  • A study by Hosokami et al. (1992) focused on synthesizing acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine, which showed significant antiulcer activity in rats. This suggests the potential medicinal applications of derivatives of the compound (Hosokami et al., 1992).

  • Lambert et al. (1995) synthesized new ameltolide derivatives, including 4-amino-N-(2,6-dimethylphenyl)benzamide, demonstrating superior anticonvulsant properties compared to phenytoin in maximal electroshock seizure tests (Lambert et al., 1995).

Chemical Reactions and Synthesis

  • Hickmott and Sheppard (1972) isolated 4-acetyl- and 4-benzoyl-3-(substituted amino)cyclohex-2-en-1-ones from the reaction of acryloyl chloride with tertiary enamino-ketones, highlighting the chemical reactivity and potential for creating diverse derivatives (Hickmott & Sheppard, 1972).

  • Zykova et al. (2016) synthesized Ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates, demonstrating their low toxicity and significant antiradical and anti-inflammatory activities, indicating the potential for pharmacological applications (Zykova et al., 2016).

  • Sabbaghan and Hossaini (2012) synthesized N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, showcasing the efficiency of green synthesis methods and potential for high yield production (Sabbaghan & Hossaini, 2012).

Pharmacological Activity

  • Scott et al. (1993) continued evaluating the anticonvulsant activity of enaminones, such as methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, for potential therapeutic applications in epilepsy (Scott et al., 1993).

  • Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, including compounds with a dimethoxyphenyl structure, exhibiting potent cytotoxicity against various cancer cell lines, indicating potential anticancer applications (Deady et al., 2003).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some compounds with similar structures are used as drugs and work by interacting with biological receptors .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to minimize risk .

Properties

IUPAC Name

6-[2-(3,4-dimethoxyphenyl)ethylimino]-2-hydroxy-4,4-dimethyl-N-phenylcyclohexene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O4/c1-25(2)15-19(26-13-12-17-10-11-21(30-3)22(14-17)31-4)23(20(28)16-25)24(29)27-18-8-6-5-7-9-18/h5-11,14,28H,12-13,15-16H2,1-4H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGDLBUTAHTKNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=NCCC2=CC(=C(C=C2)OC)OC)C1)C(=O)NC3=CC=CC=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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